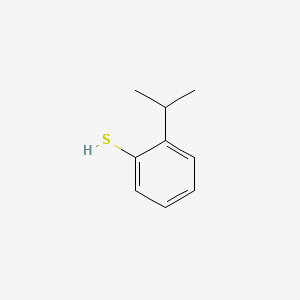

2-Isopropylbenzenethiol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-ylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12S/c1-7(2)8-5-3-4-6-9(8)10/h3-7,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEDRUXIMTJVXFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60211670 | |

| Record name | Benzenethiol, 2-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6262-87-9 | |

| Record name | Benzenethiol, 2-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006262879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6262-87-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47204 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenethiol, 2-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenethiol, 2-(1-methylethyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Isopropylbenzenethiol and Derivatives

Strategies for ortho-Functionalization of Aromatic Systems

Achieving selective substitution at the ortho position of an aromatic ring is a significant challenge in organic synthesis. Several powerful strategies have been developed to overcome this, enabling the efficient synthesis of 2-isopropylbenzenethiol and related compounds.

Directed ortho-Metalation Approaches

Directed ortho-metalation (DoM) is a potent technique for the regioselective functionalization of aromatic compounds. wikipedia.orgbaranlab.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically an alkyllithium like n-butyllithium or sec-butyllithium, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then react with various electrophiles to introduce a desired functional group. wikipedia.org

In the context of synthesizing this compound, a suitable precursor bearing a DMG at the ortho position to the isopropyl group would be required. The DMG, often a Lewis basic functional group, interacts with the Lewis acidic lithium of the organolithium reagent, leading to a complex-induced proximity effect that enhances the kinetic acidity of the ortho protons. baranlab.orguwindsor.ca This allows for selective deprotonation and subsequent reaction with a sulfur electrophile to introduce the thiol group. The choice of the directing group is crucial and can range from strong directors like amides and carbamates to weaker ones. organic-chemistry.orgacs.org

Table 1: Common Directing Metalation Groups (DMGs) in DoM Reactions baranlab.orgorganic-chemistry.orgacs.org

| DMG Strength | Examples |

| Strong | -CONR₂, -OCONEt₂, -SO₂NR₂ |

| Moderate | -OMe, -NR₂, -CF₃ |

| Weak | -Cl, -F |

This table presents a selection of common directing metalation groups categorized by their directing strength.

The first instances of this type of reaction were reported independently by Henry Gilman and Georg Wittig around 1940. wikipedia.org The versatility of DoM allows for the synthesis of a wide array of substituted aromatic compounds with high regioselectivity, which is often difficult to achieve through classical electrophilic aromatic substitution reactions that typically yield a mixture of ortho and para isomers. wikipedia.orgbaranlab.org

Transition Metal-Catalyzed C-S Bond Formation (e.g., Cross-Coupling Reactions)

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-sulfur (C-S) bonds, offering a direct route to aryl thiols and thioethers. nih.govresearchgate.net The Buchwald-Hartwig amination, a palladium-catalyzed reaction, has been adapted for C-S bond formation, providing a versatile method for synthesizing compounds like this compound. organic-chemistry.orgwikipedia.org

These reactions typically involve the coupling of an aryl halide or triflate with a thiol or a thiol equivalent in the presence of a palladium catalyst and a suitable ligand. organic-chemistry.orgorganic-synthesis.com The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the catalytic cycle. wikipedia.orgorganic-synthesis.com The general mechanism involves oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of the thiolate and subsequent reductive elimination to yield the aryl thioether and regenerate the catalyst. organic-synthesis.com

For the synthesis of this compound, a common approach would be the coupling of a 2-halo-isopropylbenzene with a sulfur source. For instance, the reaction of 2-iodoisopropylbenzene (B96604) with 2-isopropylthiophenol can be catalyzed by copper. vulcanchem.com Palladium-catalyzed systems have also demonstrated high efficiency. For example, the coupling of 2-isopropylthiophenol with 2-iodotoluene (B57078) has been achieved in 88% yield. datapdf.com

Table 2: Examples of Transition Metal-Catalyzed C-S Bond Formation

| Aryl Halide | Thiol | Catalyst System | Product | Yield | Reference |

| 2-Iodotoluene | 2-Isopropylthiophenol | Pd catalyst | 2-(Isopropylthio)toluene | 88% | datapdf.com |

| Aryl Halides | Thiols | Pd(OAc)₂, BINAP | Aryl Thioethers | Varies | organic-synthesis.com |

| 2-Iodoisopropylbenzene | 2-Isopropylthiophenol | Copper catalyst | Di(2-isopropylphenyl) sulfide (B99878) | - | vulcanchem.com |

This table provides examples of transition metal-catalyzed reactions for the formation of C-S bonds.

The development of various generations of catalyst systems has expanded the scope of these reactions, allowing for the use of a wide range of substrates under milder conditions. wikipedia.org

Radical-Mediated Synthetic Routes

Radical-mediated reactions offer an alternative pathway for the synthesis of functionalized aromatic compounds. acs.orgresearchgate.net These reactions involve the generation of highly reactive radical intermediates that can participate in various bond-forming processes. nih.gov In the synthesis of thiophenols, a key step can be the generation of a thiyl radical. acs.org

One approach involves the homolytic aromatic substitution where a radical attacks an aromatic ring. For example, 2-phenoxyprop-2-yl radicals can undergo rearrangement and react with a solvent like phenyl ether to yield isopropylbenzene derivatives. researchgate.net While not a direct route to this compound, this illustrates the potential of radical reactions in functionalizing the isopropylbenzene scaffold.

More direct methods could involve the reaction of an aryl radical with a sulfur source. The generation of aryl radicals can be achieved through various means, including the decomposition of diazonium salts or through photoredox catalysis. whiterose.ac.uk Thiyl radicals, which are key intermediates in many sulfur-related radical reactions, can be generated from thiols and are known to participate in hydrogen atom transfer (HAT) reactions. acs.org The electrophilic character of thiyl radicals favors the abstraction of hydrogen atoms from electron-rich C-H bonds. acs.org

Recent advances in photoredox catalysis have provided milder and more selective methods for generating radicals, opening up new possibilities for the synthesis of complex molecules, including functionalized heterocycles. whiterose.ac.ukethernet.edu.et These methods often operate under mild conditions and can tolerate a variety of functional groups. unibe.ch

Precursor Synthesis and Modification

Synthesis of o-Halo(isopropyl)benzenes

Ortho-halo(isopropyl)benzenes are key precursors for many synthetic routes to this compound, particularly for cross-coupling and nucleophilic substitution reactions. The synthesis of these compounds can be achieved through various methods. For instance, 2-bromo-4-chloro-1-isopropylbenzene can be synthesized from isopropanol, sodium bromide, and concentrated sulfuric acid, followed by further reaction steps. google.com

The direct halogenation of isopropylbenzene can lead to a mixture of ortho and para isomers. libretexts.org Therefore, achieving high regioselectivity for the ortho isomer can be challenging. Friedel-Crafts acylation followed by reduction can be used to introduce the isopropyl group, and subsequent halogenation can be directed by the existing substituents. libretexts.org

Alternative strategies involve the use of directed metalation followed by halogenation. epo.org For example, a directing group can be used to lithiate the ortho position of an isopropylbenzene derivative, which is then quenched with a halogenating agent like N-bromosuccinimide or iodine. epo.org

Table 3: Synthetic Routes to o-Halo(isopropyl)benzenes

| Starting Material | Reagents | Product | Notes | Reference |

| Isopropanol | NaBr, H₂SO₄, then further steps | 2-Bromo-4-chloro-1-isopropylbenzene | Multi-step synthesis | google.com |

| Isopropylbenzene | Br₂, FeBr₃ | o- and p-Bromoisopropylbenzene | Mixture of isomers | libretexts.org |

| 1-Iodo-2-iso-propylbenzene | t-BuLi, then paraformaldehyde, then HBr | 1-(Bromomethyl)-2-isopropylbenzene | Multi-step synthesis | chemicalbook.com |

This table outlines various methods for the synthesis of ortho-halo(isopropyl)benzene precursors.

Thiolation Reactions (e.g., nucleophilic substitution with thiolate)

Once the o-halo(isopropyl)benzene precursor is obtained, the thiol group can be introduced through a thiolation reaction. A common method is nucleophilic aromatic substitution (SNA_r) where the halogen is displaced by a sulfur nucleophile, such as a thiolate salt (e.g., sodium thiolate). libretexts.org

The reactivity of aryl halides in SNA_r reactions is significantly enhanced by the presence of electron-withdrawing groups at the ortho and para positions to the halogen. libretexts.org However, under forcing conditions, such as high temperatures and pressures, even unactivated aryl halides like chlorobenzene (B131634) can react with sodium hydroxide (B78521) in the Dow process to produce phenol. libretexts.org

For the synthesis of this compound from an o-halo(isopropyl)benzene, the reaction would typically be carried out with a source of the hydrosulfide (B80085) anion (SH⁻), such as sodium hydrosulfide (NaSH). The reaction solvent and temperature are important parameters that need to be optimized for good yields.

An alternative to direct nucleophilic substitution is the elimination-addition mechanism, which proceeds through a benzyne (B1209423) intermediate. libretexts.orgmasterorganicchemistry.com This pathway can lead to a mixture of regioisomers, which may not be desirable for the synthesis of a specific isomer like this compound. libretexts.org

The choice of the thiolation method depends on the specific substrate and the desired purity of the final product. For instance, ring-opening reactions of certain heterocyclic precursors with soft nucleophiles like thiophenolate can also be a route to sulfur-containing compounds. ntu.ac.uk

Asymmetric Synthesis and Enantioselective Approaches to Chiral Thiol Derivatives

The synthesis of chiral organosulfur compounds, particularly tertiary thiols and their derivatives, presents a significant challenge in organic chemistry. The development of enantioselective methods is crucial due to the importance of such molecules in pharmaceuticals and material science. While methods for creating secondary thiol derivatives are relatively well-established, often relying on stereospecific substitution reactions, the construction of chiral tertiary thiols remains a less explored area. beilstein-journals.orgrsc.org

General approaches to asymmetric synthesis of chiral thiol derivatives can be categorized into two main strategies: the stereoselective formation of a carbon-sulfur (C-S) bond or the formation of a carbon-carbon (C-C) bond adjacent to the sulfur atom. beilstein-journals.org These strategies have been realized through various catalytic systems.

Catalytic Enantioselective Methods:

Phosphine-catalyzed reactions have emerged as a powerful tool for constructing chiral centers. For instance, highly enantioselective γ-additions of 5H-thiazol-4-ones to allenoates, using amino-acid-derived bifunctional phosphines as catalysts, can produce a range of derivatives with heteroatom-containing tertiary chiral centers in excellent yields and enantioselectivities. rsc.org This method provides access to enantioenriched tertiary thioethers, which are valuable precursors to other chiral molecules. rsc.org The success of this approach relies on the catalyst's ability to control the stereochemical outcome, where hydrogen bonding interactions between the catalyst and the substrates are often crucial for high asymmetric induction. rsc.org

Transition metal catalysis, particularly with palladium and copper, is also prevalent. Palladium(0)-catalyzed asymmetric displacements of allylic esters with thiolate nucleophiles are effective but can be limited by low regioselectivity when using unsymmetrical precursors. nih.gov To overcome this, methods involving the rearrangement of allylic thiocarbonyl compounds, promoted by metal catalysts, have been developed to provide branched allylic thiol derivatives with high regioselectivity from linear substrates. nih.gov

Copper-catalyzed reactions have also been successfully employed for the enantioselective synthesis of axially chiral biaryl thioethers. researchgate.net Using a chiral copper(II)-bisoxazoline catalyst, the enantioselective ring-opening of cyclic diaryliodonium salts with heteroaryl thiols yields various axially chiral biaryls with high efficiency and enantioselectivity. researchgate.net

Another innovative approach involves catalytic asymmetric hydrogen atom transfer (HAT). Chiral peptide-based thiol catalysts have been used in the hydroamination of enol esters, where the stereochemistry is determined by the selective HAT from the chiral thiol catalyst to a prochiral carbon-centered radical, achieving high enantiomeric ratios. nih.gov

The table below summarizes key findings from studies on asymmetric synthesis applicable to thiol derivatives.

| Catalytic System | Reaction Type | Substrates | Key Features | Reported Enantioselectivity (ee) |

|---|---|---|---|---|

| Bifunctional Phosphines (e.g., L-threonine-derived) | γ-Addition | 5H-Thiazol-4-ones and allenoates | Constructs tertiary chiral centers containing sulfur. | Up to 89% ee rsc.org |

| Palladium(0) / Chiral Ligands | Allylic Substitution / Rearrangement | Allylic esters and sulfur nucleophiles | Provides branched allylic thiol derivatives with high regioselectivity. | Up to 98% ee nih.gov |

| Copper(II)-Bisoxazoline | Enantioselective Ring Opening | Cyclic diaryliodonium salts and heteroaryl thiols | Forms axially chiral biaryl thioethers. | Excellent yields and enantioselectivities reported researchgate.net |

| Tetrapeptide Thiol / Iridium Photocatalyst | Hydrogen Atom Transfer (HAT) | Enol esters and sulfonamides | Enantioselective hydroamination via asymmetric HAT. | Up to 94% ee (97:3 er) nih.gov |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of aryl thiols like this compound. acs.orgcolab.ws Key principles include waste prevention, maximizing atom economy, using safer solvents, improving energy efficiency, and employing catalysis. acs.orgconicet.gov.arscispace.com

Waste Prevention and Atom Economy: Traditional syntheses often generate significant waste. Green approaches focus on maximizing the incorporation of all materials from the reactants into the final product, a concept known as atom economy. acs.org For aryl thiol synthesis, this involves designing reaction pathways that minimize byproducts. One-pot syntheses, where multiple reaction steps are carried out in the same reactor, are particularly effective in this regard as they reduce the need for separation and purification of intermediates, thereby saving solvents and energy. organic-chemistry.org

Safer Solvents and Reaction Conditions: A major focus of green chemistry is the replacement of hazardous organic solvents. acs.org Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. An efficient and environmentally benign method for synthesizing aryl thioethers involves the copper-catalyzed C-S coupling of thiols and aryl boronic acids in water. researchgate.net This approach avoids the use of toxic ligands and volatile organic solvents. researchgate.net Similarly, a copper(I)-catalyzed one-step synthesis of α-sulfenylated carbonyl compounds from propargylic alcohols and aryl thiols has been successfully demonstrated in aqueous media, with the catalyst being recyclable for several runs without loss of activity. rsc.org

Catalysis over Stoichiometric Reagents: Catalytic reactions are inherently greener than stoichiometric ones because they use small amounts of a catalyst to convert large amounts of reactants, thus reducing waste. acs.orgcolab.ws Copper-catalyzed systems are frequently used in green aryl thiol synthesis. researchgate.netrsc.orgresearchgate.net These catalysts are often inexpensive and less toxic than alternatives. For example, a simple and effective method for synthesizing thioethers uses a copper sulfate (B86663) (CuSO₄) catalyst for the S-arylation of thiols at room temperature in ethanol, using oxygen from the air as the oxidant. researchgate.net

Use of Safer Reagents: Many traditional thiol syntheses involve malodorous and air-sensitive thiols. mdpi.com A greener alternative is the use of thiol-free surrogates. Xanthates, for example, are stable, low-cost, and odorless compounds that can be used as a sulfur source for the synthesis of alkyl aryl thioethers under transition-metal-free and base-free conditions. mdpi.com Another approach uses sodium sulfide (Na₂S·9H₂O) as the ultimate sulfur source in a copper-catalyzed synthesis of aryl thiols from aryl iodides, avoiding more hazardous sulfurating agents. researchgate.net

The following table compares traditional and green approaches to aryl thiol synthesis, highlighting the improvements aligned with green chemistry principles.

| Principle | Traditional Method | Green Alternative | Advantage |

|---|---|---|---|

| Solvent | Volatile Organic Solvents (e.g., Toluene, DMF) | Water, Ethanol researchgate.netrsc.org | Reduced toxicity, improved safety, lower environmental impact. |

| Catalyst | Stoichiometric reagents or precious metal catalysts (e.g., Palladium) | Inexpensive copper catalysts (e.g., CuSO₄, CuI) researchgate.netresearchgate.net | Lower cost, reduced toxicity, often recyclable. rsc.org |

| Reagents | Use of odorous and toxic thiols. | Thiol surrogates (e.g., Xanthates) or simple sulfur sources (e.g., Na₂S). researchgate.netmdpi.com | Improved lab safety, reduced odor, use of stable and low-cost reagents. |

| Process | Multi-step synthesis with intermediate isolation. | One-pot synthesis. organic-chemistry.org | Increased efficiency, reduced waste, and lower energy consumption. |

Reaction Mechanisms and Kinetics of 2 Isopropylbenzenethiol

Mechanistic Studies of Thiol-Specific Reactions

The thiol group is the primary center of reactivity in 2-isopropylbenzenethiol, participating in a variety of reactions including oxidation, addition, and nucleophilic substitution.

The oxidation of this compound can lead to several products depending on the nature of the oxidant and the reaction conditions. The primary oxidation products are the corresponding disulfide, sulfoxide (B87167), and sulfone.

Disulfide Formation: The mildest oxidation of thiols yields disulfides. In the case of this compound, this involves the formation of 2,2'-diisopropyldiphenyl disulfide. This reaction is a common metabolic pathway for thiols and can be achieved with various mild oxidizing agents. The general mechanism involves the formation of a thiyl radical (RS•) intermediate, which then dimerizes.

Step 1 (Oxidation): 2 R-SH → 2 R-S• + 2 H⁺ + 2 e⁻

Step 2 (Dimerization): 2 R-S• → R-S-S-R

Alternatively, under basic conditions, the reaction can proceed through the nucleophilic attack of a thiolate anion (RS⁻) on an oxidized sulfur species. Reagents like hydrogen peroxide (H₂O₂) or iodine (I₂) are commonly used for this transformation. wikipedia.org For instance, the reaction with iodine proceeds as follows:

2 (CH₃)₂CHC₆H₄SH + I₂ → (CH₃)₂CHC₆H₄S-SC₆H₄CH(CH₃)₂ + 2 HI

Sulfoxide and Sulfone Formation: Stronger oxidizing agents are required to further oxidize the sulfur atom to sulfoxides and subsequently to sulfones. The reaction typically proceeds via the intermediate disulfide or directly from the thiol. The selective oxidation to the sulfoxide level without further oxidation to the sulfone can be challenging. organic-chemistry.org Reagents such as hydrogen peroxide catalyzed by specific metal complexes (e.g., tantalum carbide) can achieve high yields of sulfoxides. organic-chemistry.org

The mechanism involves the nucleophilic attack of the sulfur atom on the oxidant. For example, with a peroxy acid (R'COOOH):

Sulfoxide formation: (CH₃)₂CHC₆H₄SH + R'COOOH → (CH₃)₂CHC₆H₄S(O)H + R'COOH

Sulfone formation: (CH₃)₂CHC₆H₄S(O)H + R'COOOH → (CH₃)₂CHC₆H₄S(O)₂H + R'COOH

Complete oxidation to the corresponding sulfonic acid, 2-isopropylbenzenesulfonic acid, can be achieved with potent oxidizing agents like potassium permanganate (B83412) or excess hydrogen peroxide under harsh conditions.

| Product | Typical Reagents | General Conditions |

|---|---|---|

| 2,2'-Diisopropyldiphenyl disulfide | Air (O₂), H₂O₂, I₂, SO₂F₂ | Mild, often basic or neutral pH |

| 2-Isopropylphenyl sulfoxide | H₂O₂ with catalyst (e.g., TaC), m-CPBA (1 equiv.) | Controlled temperature and stoichiometry |

| 2-Isopropylphenyl sulfone | H₂O₂ with catalyst (e.g., NbC), KMnO₄, m-CPBA (>2 equiv.) | Stronger oxidizing conditions, elevated temperature |

Thiol-ene and thiol-yne reactions are powerful "click chemistry" reactions that form carbon-sulfur bonds with high efficiency and atom economy. wikipedia.orgwikipedia.org These reactions can proceed through either a radical or a nucleophilic (Michael addition) mechanism.

Radical Thiol-Ene/Yne Addition: This is the most common pathway, typically initiated by light (photochemical initiation) or a radical initiator (thermal initiation). wikipedia.orgchem-station.com

Initiation: A radical initiator abstracts the hydrogen atom from the thiol group of this compound to form a thiyl radical ((CH₃)₂CHC₆H₄S•).

Propagation: The thiyl radical adds to an alkene ('ene') or alkyne ('yne') in an anti-Markovnikov fashion, creating a carbon-centered radical intermediate. wikipedia.orgwikipedia.org This intermediate then abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and forming the thioether product. nih.gov

Termination: The reaction terminates when two radicals combine.

The anti-Markovnikov regioselectivity is a key feature of the radical mechanism. wikipedia.org

Nucleophilic Thiol-Ene Addition (Michael Addition): In the presence of a base, the thiol group can be deprotonated to form a nucleophilic thiolate anion. alfa-chemistry.comtaylorandfrancis.com This anion can then attack an electron-deficient alkene (e.g., an α,β-unsaturated carbonyl compound) in a conjugate addition reaction.

Step 1 (Deprotonation): (CH₃)₂CHC₆H₄SH + Base ⇌ (CH₃)₂CHC₆H₄S⁻ + Base-H⁺

Step 2 (Nucleophilic Attack): The thiolate attacks the β-carbon of the activated alkene.

Step 3 (Protonation): The resulting enolate or carbanion is protonated by the protonated base (or another proton source) to yield the final product.

This pathway also results in an anti-Markovnikov addition product. alfa-chemistry.com The choice between the radical and nucleophilic pathway depends on the substrates and reaction conditions (presence of initiators vs. bases). taylorandfrancis.com

The thiol group of this compound is nucleophilic, particularly after deprotonation to the more potent thiolate anion. nih.gov This nucleophilicity allows it to participate in various substitution reactions, most notably nucleophilic aromatic substitution (SₙAr).

In SₙAr reactions, the thiolate of this compound can displace a leaving group (typically a halide) from an electron-deficient aromatic ring (e.g., dinitro-substituted benzenes). nih.govdoaj.orguchile.cl

The mechanism can be either a two-step (classical SₙAr) or a concerted process. nih.govnih.gov

Stepwise Mechanism: The nucleophilic thiolate attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org In a subsequent, typically faster step, the leaving group is eliminated, restoring the aromaticity of the ring. The stability of the Meisenheimer complex, enhanced by electron-withdrawing groups on the aryl electrophile, is crucial for this pathway. libretexts.org

Concerted Mechanism (cSₙAr): In some cases, particularly with less activated substrates or specific nucleophile-leaving group combinations, the bond formation and bond breaking may occur in a single, concerted step without the formation of a distinct intermediate. nih.gov

Kinetic studies on similar biothiols show that the reaction rate is highly dependent on the pH of the medium, as this controls the concentration of the more reactive thiolate anion. nih.govresearchgate.net The nucleophilicity of the sulfur atom is a key determinant of the reaction kinetics.

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS). The regiochemical outcome of these reactions is determined by the directing effects of the two substituents already present: the thiol (-SH) group and the isopropyl (-CH(CH₃)₂) group.

Thiol Group (-SH): The sulfur atom has lone pairs of electrons that can be donated to the benzene ring through resonance. This donation increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. The resonance stabilization of the cationic intermediate (sigma complex) is greatest when the electrophile adds to the ortho or para positions. Therefore, the thiol group is an ortho-, para-director and an activating group . rsc.orgmasterorganicchemistry.com

Isopropyl Group (-CH(CH₃)₂): Alkyl groups are electron-donating through an inductive effect and hyperconjugation. This also increases the electron density of the ring and stabilizes the sigma complex, particularly when the positive charge is on the carbon attached to the alkyl group. Thus, the isopropyl group is also an ortho-, para-director and a weak activating group . libretexts.org

In this compound, both groups direct incoming electrophiles to the same positions. The -SH group at position 1 and the isopropyl group at position 2 direct substitution to positions 4 and 6 (para and ortho to the -SH group, respectively). The directing effects are reinforcing. However, the outcome is also strongly influenced by steric hindrance.

| Substituent | Position | Electronic Effect | Directing Effect | Activating/Deactivating |

|---|---|---|---|---|

| -SH (Thiol) | 1 | +R > -I (Resonance donation) | Ortho, Para (to C1) | Activating |

| -CH(CH₃)₂ (Isopropyl) | 2 | +I (Inductive donation) | Ortho, Para (to C2) | Weakly Activating |

It is important to note that under the acidic conditions often used for EAS, the highly nucleophilic sulfur atom can react with the electrophile directly, which can complicate or prevent substitution on the ring. chegg.com

Influence of the Isopropyl Group on Reaction Pathways

The isopropyl group exerts a profound influence on the reactivity of this compound, primarily through steric effects.

Steric hindrance, or the spatial bulk of the isopropyl group, affects reactions at both the thiol group and the aromatic ring. wikipedia.org

Effect on Thiol Group Reactivity: The isopropyl group is positioned ortho to the thiol group, partially blocking access to the sulfur atom. cymitquimica.com This steric shielding can decrease the rate of reactions that require a direct approach of a reagent to the sulfur. For instance, in nucleophilic substitution reactions or oxidations, the rate for this compound may be lower than that for unsubstituted thiophenol or its para-isomer, 4-isopropylbenzenethiol, where the thiol group is more accessible. This "ortho effect" is a well-documented phenomenon in substituted benzene compounds. wikipedia.org

Effect on Electrophilic Aromatic Substitution: The steric bulk of the isopropyl group significantly impacts the regioselectivity of EAS reactions. askfilo.com While the electronic effects of both the thiol and isopropyl groups favor substitution at position 6 (ortho to both groups), this position is sterically crowded, being flanked by two substituents. Consequently, electrophilic attack at this position is disfavored. youtube.comlibretexts.org

The most likely position for electrophilic attack is position 4 (para to the thiol and meta to the isopropyl group). This position is electronically activated by the powerful ortho-, para-directing thiol group and is sterically the most accessible. Studies on the nitration of similarly bulky alkylbenzenes, like isopropylbenzene, show a significantly lower ortho/para product ratio compared to toluene, underscoring the importance of steric hindrance from the larger alkyl group. askfilo.com Therefore, for this compound, electrophilic substitution is expected to yield predominantly the 4-substituted product.

Electronic Effects on Aromatic Ring Activation/Deactivation

The reactivity of the benzene ring in this compound during electrophilic aromatic substitution is governed by the electronic properties of its two substituents: the isopropyl group and the thiol group. These properties are understood through the combination of inductive and resonance (or mesomeric) effects. The inductive effect involves the polarization of sigma (σ) bonds due to electronegativity differences, while the resonance effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring. libretexts.org

The isopropyl group, like other alkyl groups, is an electron-donating group. It exerts a positive inductive effect (+I), pushing electron density into the benzene ring through the sigma bond framework. come2menorca.com This increase in electron density makes the ring more nucleophilic and thus more reactive towards electrophiles than unsubstituted benzene. Consequently, the isopropyl group is considered an activating group. come2menorca.comlumenlearning.com

The thiol group (-SH) exhibits a dual electronic nature. Sulfur is more electronegative than carbon, leading to an electron-withdrawing negative inductive effect (-I), which would tend to deactivate the ring. come2menorca.com However, the sulfur atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system through resonance, a positive resonance effect (+R). lumenlearning.com This +R effect increases the electron density at the ortho and para positions of the ring. In most cases involving substituents with lone pairs adjacent to an aromatic ring, the resonance effect is stronger and dominates over the inductive effect. uobabylon.edu.iqnih.gov Therefore, the thiol group is also considered an activating group and directs incoming electrophiles to the ortho and para positions.

The combined influence of the activating isopropyl group and the activating thiol group renders the aromatic ring of this compound significantly more susceptible to electrophilic attack compared to benzene.

| Substituent Group | Inductive Effect (I) | Resonance Effect (R) | Overall Effect on Ring | Directing Influence |

|---|---|---|---|---|

| Isopropyl (-CH(CH3)2) | +I (Donating) | None | Activating | Ortho, Para |

| Thiol (-SH) | -I (Withdrawing) | +R (Donating) | Activating | Ortho, Para |

Catalytic Transformations Involving this compound

The unique electronic and structural features of this compound allow it to participate in a variety of catalytic transformations, acting either as a directing group, a ligand, or a substrate.

Role as a Ligand in Organometallic Catalysis

In organometallic chemistry, the thiol functional group of this compound can serve as a ligand for transition metal catalysts. The sulfur atom, with its available lone pairs of electrons, can coordinate to a metal center. Thiols and thiolates are classified as soft ligands, showing a preference for binding to soft metal centers like palladium (Pd), platinum (Pt), and iron (Fe).

When this compound binds to a metal, it can modify the catalyst's electronic and steric environment. semanticscholar.org This modification can have a profound impact on the catalyst's activity, selectivity, and stability in various organic reactions. semanticscholar.org For instance, the steric bulk of the ortho-isopropyl group can create a specific pocket around the metal center, potentially influencing the regioselectivity or stereoselectivity of a catalytic reaction.

Participation in Carbon-Heteroatom Bond Formations

The thiol group of this compound is an effective nucleophile, especially in its deprotonated thiolate form. This nucleophilicity is harnessed in reactions that form carbon-sulfur (C-S) bonds, which are prevalent in many pharmaceuticals and materials. nih.gov Transition metal-catalyzed cross-coupling reactions are a powerful method for forming such bonds.

Recent advancements have demonstrated the utility of iron-catalyzed cross-coupling reactions for the formation of C(sp³)–S bonds. In such a process, this compound could react with sp³-hybridized organohalides (e.g., tertiary or benzyl (B1604629) halides) in the presence of an iron catalyst to form the corresponding thioether. nih.gov This type of reaction expands the toolkit for constructing complex molecules containing sterically hindered carbon-sulfur linkages. nih.gov The general mechanism involves the nucleophilic thiol attacking the organohalide, facilitated by the catalytic cycle of the transition metal.

Mechanisms of Catalytic Dehydrogenation or Desulfurization

This compound can undergo catalytic reactions that target either its isopropyl group (dehydrogenation) or its thiol group (desulfurization).

Catalytic Dehydrogenation: The isopropyl group is susceptible to catalytic dehydrogenation to form a carbon-carbon double bond. This process is analogous to the industrial production of styrene (B11656) from ethylbenzene (B125841) or α-methylstyrene from isopropylbenzene. researchgate.net The reaction is typically carried out at high temperatures over a heterogeneous catalyst, such as iron oxides promoted with other metals or platinum-group metals like iridium or platinum. researchgate.netmdpi.com The mechanism generally involves the adsorption of the alkylbenzene onto the catalyst surface, followed by the sequential cleavage of C-H bonds to release hydrogen gas and the corresponding alkene product.

Catalytic Desulfurization: The removal of sulfur from organosulfur compounds is a critical process in the petroleum industry, known as hydrodesulfurization (HDS). While this compound itself is not a primary target, the mechanisms for desulfurizing similar aromatic thiols are well-studied. The dominant mechanism for thiophenols in HDS is hydrogenolysis, which involves the cleavage of the C-S bond with the addition of hydrogen. researchgate.net This is typically achieved using sulfided catalysts, such as cobalt-molybdenum (Co-Mo) or nickel-molybdenum (B8610338) (Ni-Mo) supported on alumina (B75360) (γ-Al₂O₃), under high pressure and temperature. researchgate.net Alternative pathways can include β-elimination if there is a suitable hydrogen on an adjacent carbon. researchgate.net Biocatalytic desulfurization routes also exist, which proceed through a different mechanism involving enzymatic oxidation of the sulfur atom, followed by C-S bond cleavage without breaking the carbon skeleton. nih.gov

| Transformation | Catalyst System (Examples) | Primary Mechanism | Product Type |

|---|---|---|---|

| Dehydrogenation (of isopropyl group) | MgO+CaCl2+Zn; Ir-Sn/MgAl2O4 | Heterogeneous catalytic C-H bond activation | Aromatic alkene |

| Desulfurization (Hydrodesulfurization) | Sulfided Ni-Mo/γ-Al2O3 or Co-Mo/γ-Al2O3 | Hydrogenolysis of C-S bond | Isopropylbenzene |

| C-S Bond Formation | Iron-based catalysts | Metal-catalyzed cross-coupling | Thioether |

Computational Chemistry and Theoretical Modeling of 2 Isopropylbenzenethiol

Density Functional Theory (DFT) Calculations for Molecular Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. mdpi.com It is widely employed to predict molecular geometries, vibrational frequencies, and energies of chemical compounds. nih.gov DFT calculations, for instance using the B3LYP functional, have proven effective in determining the molecular properties of various organic molecules, including those structurally related to 2-isopropylbenzenethiol. scispace.com Such calculations are foundational for understanding the molecule's stability and chemical behavior. dntb.gov.ua

The presence of rotatable bonds in this compound—specifically the bond between the benzene (B151609) ring and the isopropyl group, and the bond between the ring and the sulfur atom—gives rise to various conformational isomers. The relative stability of these conformers is dictated by steric hindrance and subtle electronic interactions. DFT calculations are the primary tool for exploring the potential energy surface of the molecule to identify stable conformers and determine their relative energies.

By performing geometry optimizations, computational chemists can locate the minimum energy structures corresponding to different rotational arrangements of the isopropyl and thiol functional groups. The relative energies of these conformers determine their population distribution at a given temperature. While specific energetic data for this compound conformers is not detailed in the available literature, the methodology is well-established. A theoretical study would typically yield data similar to that presented in the illustrative table below.

Table 1: Illustrative Relative Energies of this compound Conformers This table is a conceptual representation of typical DFT calculation results for conformational analysis. The values are not from a published study on this specific molecule.

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| I | Thiol group oriented away from isopropyl group | 0.00 (most stable) |

| II | Thiol group oriented towards isopropyl group | 1.5 - 2.5 |

| III | Rotated isopropyl group (one methyl H eclipsing S) | 3.0 - 4.0 |

DFT is a critical tool for analyzing the transition states (TS) of chemical reactions. iastate.edu For this compound, key reactions include S-H bond cleavage (thiolate formation), oxidation to form disulfides, and reactions involving the aromatic ring. Transition state theory involves locating the first-order saddle point on the potential energy surface that connects reactants to products. iastate.edu

Computational methods can model these processes, for example, the reaction of a thiol with a radical species or its participation in nucleophilic substitution. nih.gov The performance of various DFT functionals, such as M06-2X, is often assessed for their ability to accurately model the potential energy surface and reaction energies for the covalent modification of thiols. chemrxiv.org The geometry of the transition state and its associated activation energy barrier provide crucial information about the reaction kinetics. Verification of a true transition state is accomplished by frequency calculations, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once a transition state has been identified, the entire reaction pathway from reactants to products can be mapped. This is typically achieved by performing Intrinsic Reaction Coordinate (IRC) calculations. An IRC calculation follows the path of steepest descent from the transition state downhill to the corresponding reactant and product energy minima, confirming that the located TS correctly connects the intended species. iastate.edu

Automated reaction path search methods can construct a global reaction route map, which includes multiple elementary reaction pathways. rsc.org This provides a comprehensive overview of the potential chemical transformations a molecule can undergo, elucidating complex reaction mechanisms, such as those involving intermediates like seleniranium ions in related organosulfur compounds. nih.gov

Quantum Chemical Studies of Electronic Properties

Quantum chemical calculations offer profound insights into the electronic properties that govern a molecule's interactions and reactivity. These studies focus on the distribution of electrons and the nature of molecular orbitals.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. libretexts.org A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

A DFT study on a complex aryl sulfide (B99878) containing the 2-isopropylphenyl moiety provides relevant electronic data. figshare.com The calculated energies for this related structure offer insight into the electronic nature of the this compound framework.

Table 2: Calculated Frontier Molecular Orbital Properties of a 2-Isopropylphenyl Sulfide Derivative Data obtained from a B3LYP functional study on 2-isopropylphenyl 2-nitro-4-((E)-((4-acetylpiperazin-1-yl)carbonyl)ethenyl)phenyl sulfide. figshare.com

| Parameter | Energy (eV) | Implication |

|---|---|---|

| EHOMO | -6.28 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -2.67 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 3.61 | Indicates chemical reactivity and kinetic stability. |

The distribution of electron density within a molecule is key to understanding its chemical behavior, particularly its non-covalent interactions. Molecular Electrostatic Potential (MEP or ESP) maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. walisongo.ac.idlibretexts.org These maps are invaluable for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. nih.gov

For this compound, an ESP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated on the sulfur atom due to its lone pairs of electrons, indicating the primary site for electrophilic attack. The π-system of the benzene ring also contributes to regions of negative potential. mdpi.com

Positive Potential (Blue): Located on the acidic hydrogen atom of the thiol group (-SH), highlighting its susceptibility to deprotonation by a base.

Neutral Potential (Green): Associated with the nonpolar isopropyl group and the carbon atoms of the benzene ring.

The partial charges on individual atoms, often calculated using methods like Mulliken population analysis, provide a quantitative measure of this charge distribution. scispace.com

Molecular Dynamics Simulations for Intermolecular Interactions

The primary non-covalent forces governing the interactions between this compound molecules are expected to be van der Waals forces, with potential contributions from weak hydrogen bonding and S-H/π interactions. The bulky, nonpolar isopropyl group and the phenyl ring are likely to dominate the van der Waals interactions, influencing the packing and aggregation behavior of the molecule.

MD simulations of similar aromatic compounds, such as isopropylbenzene (cumene), have shown that bulky alkyl substituents can influence molecular association. For instance, in simulations of cumene (B47948) mixtures, it was observed that cumene molecules have a tendency to cluster in ternary mixtures. nih.gov This suggests that the isopropyl group in this compound would likely play a significant role in its self-association. Furthermore, studies on benzenethiol (B1682325) on gold surfaces have highlighted the role of intermolecular forces in the formation of ordered structures, such as herringbone patterns, although these can be disordered. elsevierpure.comacs.org

The thiol group, while less polar than a hydroxyl group, is capable of acting as a weak hydrogen bond donor. Quantum crystallography studies on various thiols have characterized these S-H···X (where X is an acceptor atom like O, N, or S) interactions as having low pairwise interaction energies, typically in the range of -3 to -15 kJ mol⁻¹, yet they exhibit clear directionality. nih.gov In a pure system of this compound, this could lead to transient S-H···S interactions. Additionally, the thiol group can engage in S-H/π interactions, where the thiol hydrogen interacts with the electron cloud of a neighboring benzene ring. nih.gov

A hypothetical MD simulation of liquid this compound would likely be set up using a force field such as CHARMM or AMBER. nih.gov The simulation box would contain a sufficient number of molecules to represent the bulk liquid, and periodic boundary conditions would be applied. After an equilibration period, production runs would be performed to collect data on the system's properties.

Analysis of such a simulation would involve calculating radial distribution functions (RDFs) to understand the spatial arrangement of molecules. For example, the RDF between the sulfur atoms of different molecules would reveal the most probable distances for S-H···S interactions. Similarly, the RDF between the center of mass of the benzene rings could indicate the presence of π-π stacking. A molecular dynamics study of a mixture of cumene and 1,2,4-trimethylbenzene (B165218) showed a first peak in the center of mass radial distribution function at around 6 Å for both molecules, indicating the average distance between neighboring molecules. tandfonline.com

To quantify the strength of the various intermolecular interactions, pairwise interaction energies could be calculated. This would involve separating the total non-bonded energy into its van der Waals and electrostatic components. Based on studies of similar molecules, it is expected that the van der Waals interactions would be the dominant attractive force.

The table below presents hypothetical data that might be obtained from an MD simulation of this compound, illustrating the expected relative contributions of different interaction types.

| Interacting Groups | Average Interaction Energy (kJ/mol) | Dominant Force Type |

| Phenyl - Phenyl | -15 to -25 | van der Waals (π-π stacking) |

| Isopropyl - Isopropyl | -10 to -20 | van der Waals |

| Thiol - Thiol | -3 to -10 | van der Waals & Weak H-Bonding |

| Thiol - Phenyl | -5 to -15 | van der Waals & S-H/π |

Another important aspect that could be studied is the dynamics of the molecules, such as their diffusion coefficients. The bulky isopropyl group would be expected to hinder translational and rotational motion compared to a smaller molecule like benzenethiol.

Advanced Spectroscopic Characterization and Analytical Methodologies for 2 Isopropylbenzenethiol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for confirming the molecular structure of 2-isopropylbenzenethiol by providing detailed information about the chemical environment of each proton and carbon atom.

Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of this compound exhibit characteristic signals that can be predicted based on the effects of the thiol and isopropyl substituents on the benzene (B151609) ring. The electron-donating nature of the thiol group and the alkyl nature of the isopropyl group influence the shielding and deshielding of the aromatic nuclei. libretexts.org

In the ¹H NMR spectrum, the isopropyl group gives rise to two distinct signals: a doublet for the six equivalent methyl (CH₃) protons and a septet for the single methine (CH) proton, due to spin-spin coupling. The thiol proton (SH) typically appears as a singlet. The four protons on the aromatic ring are non-equivalent due to the ortho-substitution pattern and will appear as complex multiplets in the aromatic region.

The ¹³C NMR spectrum shows distinct signals for each carbon environment. The carbons of the isopropyl group appear in the aliphatic region, while the six aromatic carbons, being chemically non-equivalent, will each produce a separate signal in the aromatic region. libretexts.org The carbon atom attached to the electron-donating thiol group (ipso-carbon) is expected to be shielded compared to the other aromatic carbons. fiveable.me

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Splitting Pattern (¹H NMR) |

| H of SH | Thiol | 3.0 - 4.0 | - | Singlet (s) |

| H of CH | Isopropyl | 3.0 - 3.5 | - | Septet (sept) |

| H of CH₃ | Isopropyl | ~1.2 | - | Doublet (d) |

| H-3/H-4/H-5/H-6 | Aromatic | 7.0 - 7.4 | - | Multiplets (m) |

| C-1 (C-SH) | Aromatic | - | 128 - 132 | - |

| C-2 (C-CH) | Aromatic | - | 145 - 150 | - |

| C-3/C-4/C-5/C-6 | Aromatic | - | 124 - 130 | - |

| CH | Isopropyl | - | 30 - 35 | - |

| CH₃ | Isopropyl | - | ~24 | - |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary depending on solvent and experimental conditions. chemicalbook.comoregonstate.edugithub.iocompoundchem.comoregonstate.edubhu.ac.in

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals, especially for the complex aromatic region.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a strong cross-peak would be observed between the methine (CH) proton and the methyl (CH₃) protons of the isopropyl group. Cross-peaks would also appear between adjacent protons on the aromatic ring, helping to trace their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbon atoms. It would definitively link the isopropyl CH proton signal to the isopropyl CH carbon signal, the methyl proton signals to the methyl carbon signal, and each aromatic proton to its corresponding aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). Key correlations would include those from the isopropyl methyl protons to the isopropyl methine carbon and the C-2 aromatic carbon. The methine proton would show correlations to the C-1, C-2, and C-3 carbons of the benzene ring, confirming the attachment point of the isopropyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies atoms that are close in space, regardless of their bonding connectivity. NOESY is particularly useful for determining stereochemistry and conformation. For this compound, NOE cross-peaks would be expected between the isopropyl methine and methyl protons and the aromatic proton at the C-3 position, confirming their spatial proximity.

Dynamic NMR for Rotational Barriers

Dynamic NMR (DNMR) is a powerful technique used to study the rates of intramolecular processes that occur on the NMR timescale, such as conformational changes and restricted rotation. montana.edu In this compound, DNMR could be employed to investigate the rotational barrier around the C(aryl)-C(isopropyl) bond.

At room temperature, rotation around this bond is typically fast, resulting in sharp, averaged signals for the two methyl groups of the isopropyl substituent. However, steric hindrance between the bulky isopropyl group and the adjacent thiol group could create a significant energy barrier to this rotation. unibas.it By lowering the temperature, this rotation can be slowed. If the barrier is high enough, the rotation will become slow on the NMR timescale, causing the signal for the two methyl groups to broaden, then separate into two distinct signals (a phenomenon known as coalescence). niscpr.res.in

By analyzing the line shape of the signals at various temperatures, particularly at the coalescence temperature, it is possible to calculate the rate constant for the rotational process and subsequently determine the free energy of activation (ΔG‡) for the rotation. montana.edu This provides valuable insight into the molecule's conformational dynamics and the steric interactions between its substituents. tandfonline.comcore.ac.uk

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. youtube.com Analyzing the vibrational spectra allows for the identification of functional groups and provides a molecular fingerprint. uci.edulibretexts.org

Characteristic Vibrational Modes of Thiol and Isopropyl Groups

Both the thiol and isopropyl groups exhibit characteristic vibrational frequencies that are readily identifiable in the IR and Raman spectra of this compound.

Thiol Group: The most distinct vibration of the thiol group is the S-H stretching mode, which gives rise to a characteristically weak band in the IR spectrum around 2550-2600 cm⁻¹. rsc.orgresearchgate.net This band is often stronger and more easily observed in the Raman spectrum. reddit.com The C-S stretching vibration appears in the fingerprint region, typically between 600-750 cm⁻¹. The C-S-H bending mode can also be observed, often around 850-900 cm⁻¹. rsc.org

Isopropyl Group: The isopropyl group is characterized by several C-H vibrations. The asymmetric and symmetric stretching of the methyl C-H bonds appear just below 3000 cm⁻¹. A key diagnostic feature is the symmetric C-H bending (umbrella) mode of the methyl groups, which is split into a characteristic doublet, typically appearing around 1385-1380 cm⁻¹ and 1370-1365 cm⁻¹. dtic.mil Asymmetric C-H bending modes are found near 1470-1450 cm⁻¹. nih.gov

Band Assignment and Interpretation

A complete analysis of the IR and Raman spectra involves assigning all observed bands to specific molecular vibrations. nih.gov Besides the thiol and isopropyl groups, vibrations of the benzene ring are also prominent. These include aromatic C-H stretching above 3000 cm⁻¹, C=C ring stretching modes in the 1400-1600 cm⁻¹ region, and C-H out-of-plane bending modes below 900 cm⁻¹. marmacs.orgillinois.edu The pattern of the out-of-plane bending bands can often confirm the 1,2- (ortho) substitution pattern on the benzene ring. optica.org

Table 2: General Band Assignments for this compound in IR and Raman Spectroscopy

| Wavenumber (cm⁻¹) | Vibrational Mode | Group | Typical IR Intensity | Typical Raman Intensity |

| 3100 - 3000 | C-H Stretch | Aromatic | Medium-Weak | Medium |

| 2980 - 2950 | Asymmetric C-H Stretch | Isopropyl (CH₃) | Strong | Strong |

| 2940 - 2910 | C-H Stretch | Isopropyl (CH) | Medium-Weak | Medium |

| 2880 - 2860 | Symmetric C-H Stretch | Isopropyl (CH₃) | Medium | Strong |

| 2600 - 2550 | S-H Stretch | Thiol | Weak | Strong |

| ~1600, ~1580 | C=C Ring Stretch | Aromatic | Medium | Strong |

| ~1465 | Asymmetric C-H Bend | Isopropyl (CH₃) | Medium | Medium |

| ~1440 | C=C Ring Stretch | Aromatic | Medium | Medium |

| ~1385, ~1365 | Symmetric C-H Bend (doublet) | Isopropyl (CH₃) | Medium-Strong | Medium |

| 850 - 900 | C-S-H Bend | Thiol | Medium-Weak | Medium |

| 770 - 730 | C-H Out-of-Plane Bend | Aromatic (ortho) | Strong | Weak |

| 750 - 600 | C-S Stretch | Thiol | Weak | Medium-Strong |

Note: Intensities and exact positions can vary based on the physical state of the sample and intermolecular interactions. mdpi.comresearchgate.netresearchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization. For this compound (C₉H₁₂S), the monoisotopic mass is 152.066 Da. chemspider.com In a typical electron ionization (EI) mass spectrum, this compound would be expected to show a distinct molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 152.

The fragmentation of the molecular ion is dictated by the stability of the resulting fragments. The structure of this compound, featuring a benzene ring, a thiol group, and an isopropyl substituent, gives rise to several predictable fragmentation pathways. The most prominent fragmentation is often the loss of a methyl radical (•CH₃) from the isopropyl group. This cleavage results in the formation of a highly stable secondary benzylic carbocation. This process is analogous to the fragmentation of cumene (B47948) (isopropylbenzene), which also shows a significant peak corresponding to the loss of a methyl group. docbrown.info For the related isomer, 4-Isopropylbenzenethiol, the most intense peak (base peak) in its mass spectrum is observed at m/z 137, corresponding to this [M-15]⁺ fragment. nih.gov It is highly probable that this is also the base peak for this compound.

Other potential fragmentation pathways include the loss of the entire isopropyl group (•C₃H₇) or the thiol group (•SH). While specific experimental data for the 2-isomer is not widely published, the expected major fragments based on established fragmentation principles are summarized in the table below.

| m/z Value | Proposed Fragment Ion | Neutral Fragment Lost | Significance |

|---|---|---|---|

| 152 | [C₉H₁₂S]⁺ | - | Molecular Ion (M⁺) |

| 137 | [C₈H₉S]⁺ | •CH₃ | Loss of a methyl radical; likely the base peak due to stable cation formation. nih.gov |

| 119 | [C₉H₁₁]⁺ | •SH | Loss of the sulfhydryl radical. |

| 109 | [C₆H₅S]⁺ | •C₃H₇ | Loss of the isopropyl radical. |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The chromophores in this compound are the substituted benzene ring and the thiol group. The benzene ring exhibits characteristic π → π* transitions, while the sulfur atom of the thiol group has non-bonding electrons (n) that can undergo n → σ* transitions.

The electronic spectrum of this compound is dominated by the transitions of the aromatic ring, which are modified by the presence of the thiol (-SH) and isopropyl (-CH(CH₃)₂) substituents. Substituents on a benzene ring can cause shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε). The thiol group, acting as an auxochrome, possesses lone pairs of electrons on the sulfur atom that can conjugate with the π-electron system of the benzene ring. This interaction typically results in a bathochromic shift (a shift to longer wavelengths) of the π → π* transitions compared to unsubstituted benzene.

| Electronic Transition | Chromophore | Expected Wavelength Region (nm) | Description |

|---|---|---|---|

| π → π | Substituted Benzene Ring | ~210-240 | High-energy transition corresponding to the primary absorption band of the aromatic system. |

| π → π | Substituted Benzene Ring | ~260-280 | Lower-energy transition, characteristic of the benzenoid system, often showing fine structure. |

| n → σ | Thiol Group (-SH) | ~200-220 | Transition of a non-bonding electron from the sulfur atom to an antibonding sigma orbital; often weak and may be obscured by stronger π → π transitions. |

X-ray Crystallography for Solid-State Structure (if applicable)

X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, yielding an absolute molecular structure.

However, the application of X-ray crystallography is contingent upon the ability to grow a high-quality single crystal of the compound of interest. This compound is a liquid at room temperature and standard pressure. sigmaaldrich.com Therefore, to analyze its solid-state structure using X-ray diffraction, the compound would first need to be crystallized, a process that would likely require low-temperature conditions.

A thorough search of scientific literature and crystallographic databases, such as the Cambridge Structural Database, indicates that no crystal structure for this compound has been reported to date. Consequently, there is no experimental data available from X-ray crystallography regarding its solid-state conformation or packing. If such a study were to be successfully conducted in the future, it would provide invaluable insight into the molecule's precise geometry and the nature of intermolecular forces, such as potential weak hydrogen bonding or van der Waals interactions, in the solid state.

Potential Applications of 2 Isopropylbenzenethiol in Chemical Research

Role as a Building Block in Complex Organic Synthesis

The presence of a nucleophilic thiol group and an aromatic ring makes 2-isopropylbenzenethiol a valuable precursor for constructing more elaborate molecular architectures, particularly those containing sulfur.

This compound is a suitable starting material for the synthesis of various sulfur-containing heterocycles. A prominent example is the formation of substituted benzothiophenes. chemicalbook.com Benzothiophene and its derivatives are a critical class of heterocyclic compounds widely utilized in medicinal chemistry. nih.govbenthamdirect.com The synthesis can be achieved through several pathways, including the reaction of the thiophenol with α-haloketones followed by acid-catalyzed cyclization, or through transition-metal-catalyzed reactions. dntb.gov.uaorganic-chemistry.org For instance, an iodine-catalyzed cascade reaction between a substituted thiophenol and an alkyne can yield benzothiophene derivatives under metal-free conditions. organic-chemistry.org The isopropyl group at the 2-position of the benzenethiol (B1682325) would ultimately be located at the 7-position of the resulting benzothiophene ring system, influencing its steric and electronic properties.

The synthesis of these compounds is of significant interest due to their stability and unique spectroscopic properties, which are relevant for materials science applications like molecular conductors. researchgate.net

Table 1: Examples of Potential Sulfur-Containing Heterocycles Derivable from this compound

| Parent Heterocycle | Potential Synthetic Route | Resulting Structure |

| Benzothiophene | Reaction with an α-halo carbonyl compound followed by cyclization. | 7-isopropylbenzothiophene derivative |

| Thianthrene | Self-condensation or reaction with a suitable dichlorobenzene derivative. | Substituted diisopropyldibenzodithiin |

| Benzothiazole | Reaction with a 2-haloaniline derivative or through more complex multi-step syntheses. | Isopropyl-substituted benzothiazole |

The benzothiophene core structure, which can be synthesized from precursors like this compound, is recognized as a "privileged scaffold" in drug discovery. nih.gov This means the molecular framework has been found to be a versatile base for developing drugs against a wide range of biological targets. researchgate.net Benzothiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antidiabetic, and anticonvulsant properties. nih.govnih.gov

Therefore, it is hypothesized that this compound could serve as a key intermediate in the rational design of new therapeutic agents. By using this compound to synthesize novel, specifically substituted benzothiophenes (e.g., 7-isopropylbenzothiophenes), medicinal chemists could explore new chemical space. nih.gov The isopropyl group's lipophilicity and steric bulk could modulate the compound's pharmacokinetic and pharmacodynamic properties, potentially leading to improved efficacy, selectivity, or metabolic stability in new drug candidates. nih.gov The development of numerous clinical drugs based on the benzothiophene core highlights the therapeutic potential of this class of compounds. researchgate.netnih.gov

Contributions to Materials Science Research

The distinct chemical functionalities of this compound allow for its potential use in the creation of advanced materials, including polymers and coordination frameworks with tailored properties.

This compound can be considered a monomer for the synthesis of sulfur-containing polymers, most notably derivatives of poly(phenylene sulfide) (PPS). wikipedia.org PPS is a high-performance engineering thermoplastic known for its exceptional thermal stability and chemical resistance. wikipedia.orgtandfonline.com Typically, PPS is synthesized from the reaction of sodium sulfide (B99878) with 1,4-dichlorobenzene. wikipedia.org However, alternative laboratory syntheses involve the oxidative polymerization of thiophenols. researchgate.net

By using this compound as a monomer or co-monomer in such a polymerization, a modified PPS could be produced. The incorporation of the bulky, non-polar isopropyl group onto the polymer backbone would be expected to disrupt the packing of the polymer chains. This would likely decrease the material's crystallinity and melting point while increasing its solubility in common organic solvents, making it more processable than standard PPS. tandfonline.com

Table 2: Hypothesized Properties of Poly(2-isopropyl-phenylene sulfide) vs. Standard PPS

| Property | Standard Poly(phenylene sulfide) (PPS) | Hypothesized Poly(2-isopropyl-phenylene sulfide) | Rationale for Change |

| Solubility | Insoluble below 200 °C. wikipedia.org | Increased solubility in organic solvents. | The isopropyl group disrupts chain packing, reducing intermolecular forces. |

| Crystallinity | Semi-crystalline | Lower crystallinity / Amorphous | Steric hindrance from the isopropyl group prevents ordered chain alignment. |

| Melting Point | ~285 °C tandfonline.com | Lower melting point. | Reduced crystallinity leads to a lower energy requirement for melting. |

| Thermal Stability | High | High (though potentially slightly lower due to C-H bonds on the isopropyl group). | The aromatic sulfide backbone remains the primary determinant of stability. |

The thiol group of this compound can be deprotonated to form a thiolate anion. Thiolates are soft Lewis bases that form strong coordinate bonds with soft metal ions. wikipedia.org This property makes this compound a promising candidate for designing organic ligands for use in Metal-Organic Frameworks (MOFs) and coordination polymers. rsc.org Thiol- and thioether-based MOFs are a specific category of these materials where the sulfur functionality is integral to the organic linker. rsc.org

The synthesis of such materials could involve reacting this compound (or a dicarboxylic acid derivative thereof) with metal salts. The resulting framework would have pores lined with isopropyl groups. These aliphatic groups would alter the hydrophobicity of the pore environment compared to frameworks made from simple aromatic ligands. nih.gov This modification could tune the MOF's selectivity for gas adsorption and separation applications, favoring the capture of non-polar guest molecules. Thiol-functionalized coordination polymers have shown exceptional performance in applications such as the selective removal of heavy metals like mercury (Hg(II)) from water. nih.gov

Environmental Chemistry and Degradation Studies of Thioaromatic Compounds

The study of thioaromatic compounds in the environment is crucial due to their potential persistence and toxicity. While specific degradation studies on this compound are not widely documented, its environmental behavior can be inferred from related compounds.

Aromatic thiols can induce oxidative stress, as demonstrated by the ability of thiophenol to cause the conversion of oxyhemoglobin to methemoglobin in human red blood cells. nih.gov From a physical standpoint, thiols are known for their high volatility and extremely potent odors, which are detectable by the human nose at concentrations in the parts-per-billion range. ucl.ac.uk This makes accidental release an environmental nuisance. ucl.ac.uk

The environmental fate of this compound would be influenced by processes such as volatilization, sorption to soil, and biodegradation. researchgate.net Sulfur-containing heterocyclic aromatic compounds (PASHs) can sorb to soil, governed by interactions with soil organic carbon. nih.gov The biodegradation of related alkylated sulfur compounds, such as alkylated dibenzothiophenes, has been shown to be highly dependent on the size and hydrophobicity of the alkyl substituents. nih.gov Studies on microbial desulfurization found that as the size of the alkyl groups on the aromatic rings increased, the rate of degradation decreased significantly, which was attributed to a decrease in the maximum reaction rate (Vmax) and an increase in the substrate-enzyme affinity constant (Km). nih.gov This suggests that the isopropyl group on this compound would play a significant role in its environmental persistence and the rate at which it is broken down by microorganisms.

Lack of Publicly Available Research Data Precludes Article Generation

A thorough investigation of scientific literature and environmental databases has revealed a significant lack of specific research on the environmental fate of the chemical compound this compound. Consequently, it is not possible to generate a scientifically accurate article addressing the requested topics of its biodegradation, photodegradation, and fate in complex environmental matrices.

Detailed studies outlining the specific microbial metabolic pathways for this compound, its photodegradation mechanisms in aquatic and atmospheric conditions, and its behavior regarding sorption and mobility in soil and sediment are not available in the public domain.

While research exists for structurally related but distinct compounds such as isopropylbenzene (cumene), thiophenol, and various substituted phenols, extrapolating this data to this compound would be scientifically unfounded. The presence and position of both the isopropyl and the thiol functional groups on the benzene (B151609) ring create a unique chemical entity whose environmental behavior cannot be accurately predicted by analogy to simpler or differently substituted molecules. The thiol group, in particular, is expected to dominate the compound's reactivity and interaction with environmental systems, pathways which are not adequately described by data from its constituent parts alone.

Specifically, the following information could not be found:

For Biodegradation: No studies identifying microbial species capable of degrading this compound or elucidating the enzymatic pathways and metabolic intermediates involved.

For Photodegradation: No specific data on the direct or indirect photolysis rates, quantum yields, or transformation products of this compound in water or the atmosphere. While thiophenols can undergo photooxidative coupling to form disulfides, specific kinetic data for the 2-isopropyl derivative is absent.

For Environmental Fate: No empirical data on the sorption coefficients (Koc), mobility, or persistence of this compound in various soil and sediment types.

Without direct research on this compound, any attempt to create the requested article would rely on speculation and would not meet the required standards of scientific accuracy and specificity. Therefore, the article cannot be generated at this time.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Sustainable Methodologies

The development of efficient and environmentally benign methods for synthesizing 2-Isopropylbenzenethiol and its derivatives is a primary area for future research. While traditional methods for creating aromatic thiols exist, such as the reduction of sulfonyl chlorides or the Newman-Kwart rearrangement, there is a significant need for more sustainable approaches. wikipedia.orgresearchgate.net

Future investigations should focus on:

Greener Catalysis : Exploring the use of earth-abundant metal catalysts like copper, nickel, or iron for cross-coupling reactions, moving away from precious metals like palladium. acsgcipr.org These methods could provide more economical and sustainable pathways to C-S bond formation.

C-H Activation : Developing direct C-H functionalization methods to introduce the thiol group onto the cumene (B47948) backbone would represent a highly atom-economical approach, minimizing the need for pre-functionalized starting materials. beilstein-journals.org

Thiol-Free Surrogates : Investigating the use of "thiol-free" sulfur transfer reagents, such as N-thiophthalimides, could circumvent the handling of volatile and odorous thiols, improving laboratory safety and reducing environmental impact. rsc.org

Flow Chemistry and Microwave-Assisted Synthesis : Adapting synthetic protocols to flow chemistry or microwave irradiation could lead to faster reaction times, higher yields, and improved process control, aligning with the principles of green chemistry. researchgate.net

A comparative table of potential synthetic strategies is presented below.

| Methodology | Potential Advantages | Research Focus |

| Transition-Metal Catalysis | High efficiency, functional group tolerance | Development of catalysts based on earth-abundant metals (Fe, Cu, Ni). acsgcipr.org |